molecular formula C19H25NO B12374584 (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine

Cat. No.: B12374584
M. Wt: 283.4 g/mol
InChI Key: LKTLDVZCNLGHOG-INIZCTEOSA-N
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Description

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine is a chiral amine compound with a complex molecular structure It is characterized by the presence of a methoxyphenyl group and a phenylpropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine typically involves multiple steps, including the formation of key intermediates. One common method involves the use of methyl (-)-(2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate as a starting material. This intermediate undergoes a transesterification reaction in an anhydrous medium in the presence of an enzyme that selectively affects the dextrorotatory enantiomer .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired products. For example, the reduction of the compound might be carried out in an anhydrous solvent under a nitrogen atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biological pathways, including those related to neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific chiral configuration and the presence of both methoxyphenyl and phenylpropan-2-amine groups

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine

InChI

InChI=1S/C19H25NO/c1-16(15-18-7-4-3-5-8-18)20-14-6-9-17-10-12-19(21-2)13-11-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3/t16-/m0/s1

InChI Key

LKTLDVZCNLGHOG-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC

Canonical SMILES

CC(CC1=CC=CC=C1)NCCCC2=CC=C(C=C2)OC

Origin of Product

United States

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